

Spectroscopic Profile of Deferiprone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-hydroxy-1-methylpyridin-4(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Deferiprone, an oral iron chelator. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural elucidation and quality control of this pharmaceutical agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of Deferiprone. Both ^1H and ^{13}C NMR are essential for confirming the identity and purity of the compound.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the chemical environment of the hydrogen atoms in the Deferiprone molecule.

Experimental Protocol: The ^1H NMR spectrum of Deferiprone is typically recorded on a 400 MHz Bruker instrument.^[1] The sample is prepared by dissolving it in deuterated dimethyl sulfoxide (DMSO- d_6).^[1]

Data Presentation:

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |
|-------------------|---------------------------------|--------------|
| H-6 | 7.544 | d |
| H-5 | 6.075 | d |
| N-CH ₃ | 3.620 | s |
| C-CH ₃ | 2.259 | s |

Data sourced from ChemicalBook and recorded in DMSO-d6.[2]

Interpretation: The ¹H NMR spectrum of Deferiprone in DMSO-d6 displays distinct signals corresponding to the aromatic protons and the methyl groups. The downfield signals at 7.544 ppm and 6.075 ppm are attributed to the protons on the pyridinone ring. The singlets at 3.620 ppm and 2.259 ppm correspond to the N-methyl and C-methyl protons, respectively. The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in the Deferiprone molecule.

Experimental Protocol: The ¹³C NMR spectrum is also typically acquired on a 400 MHz Bruker instrument using DMSO-d6 as the solvent.[1]

Data Presentation:

| Chemical Shift (δ) ppm |
|---------------------------------|
| 171.1 |
| 149.9 |
| 142.1 |
| 119.5 |
| 109.1 |
| 40.7 |
| 12.0 |

Data sourced from ChemicalBook.[3]

Interpretation: The ^{13}C NMR spectrum shows seven distinct carbon signals, consistent with the molecular structure of Deferiprone. The signal at 171.1 ppm is characteristic of the carbonyl carbon ($\text{C}=\text{O}$) in the pyridinone ring. The signals in the aromatic region (109-150 ppm) correspond to the other carbon atoms of the ring, while the upfield signals at 40.7 ppm and 12.0 ppm are assigned to the N-methyl and C-methyl carbons, respectively. Detailed assignment of each carbon atom on the pyridinone ring requires further 2D NMR experiments, which were not detailed in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of Deferiprone can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) attachment for solid samples.[1]

Data Presentation:

A comprehensive table of specific IR absorption bands for pure Deferiprone with detailed assignments was not available in the public literature reviewed. However, a general

interpretation based on the known functional groups of Deferiprone is as follows:

| Functional Group | Expected Absorption Range (cm ⁻¹) |
|------------------|---|
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=O (ketone) | 1630-1680 |
| C=C (aromatic) | 1450-1600 |
| C-N | 1000-1350 |

Interpretation: The IR spectrum of Deferiprone is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the carbonyl group (C=O) in the pyridinone ring will give rise to a strong absorption band around 1650 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations for both aromatic and methyl groups will appear in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: A common method for the analysis of Deferiprone is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a summary of a published protocol:

- Chromatography:
 - Column: Synergi Fusion-RP 80A
 - Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)

- Flow Rate: 0.8 mL/min
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive ion mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - Capillary Voltage: 3000 V
 - Nebulizer Pressure: 35 psi
 - Drying Gas Temperature: 300 °C

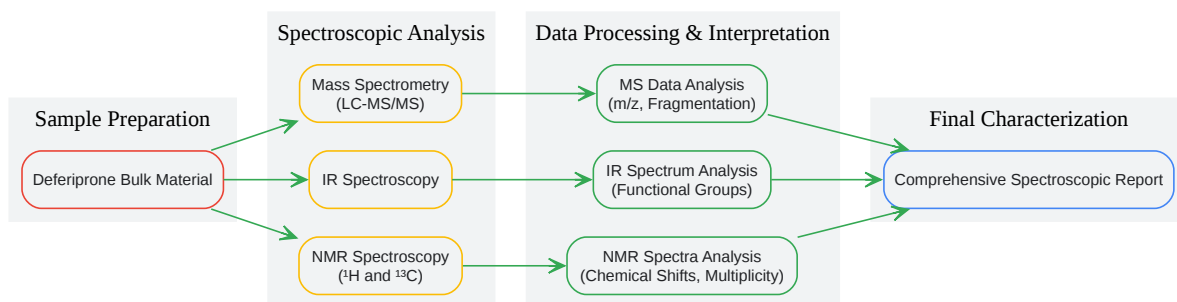
Data Presentation:

| Ion | m/z (mass-to-charge ratio) |
|---|----------------------------|
| Precursor Ion [M+H] ⁺ | 140.1 |
| Product Ion | 53.1 |
| Fe(III)-[Deferiprone] ₂ ⁺ | 332.0 |
| Fe(III)-[Deferiprone] ₃ | 471.1 |

Interpretation: In positive ion electrospray mass spectrometry, Deferiprone is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 140.1. Tandem mass spectrometry (MS/MS) of this precursor ion leads to a characteristic product ion at m/z 53.1. The fragmentation likely involves the loss of neutral fragments from the pyridinone ring. Deferiprone also forms stable complexes with iron. The mass spectrum can show ions corresponding to a 2:1 complex with ferric iron ([Fe(III)-[Deferiprone]₂]⁺) at m/z 332.0 and a neutral 3:1 complex ([Fe(III)-[Deferiprone]₃]) at m/z 471.1.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a Deferiprone sample.



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Spectroscopic Characterization Workflow for Deferiprone.

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